molecular formula C9H10ClN3 B3356781 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine CAS No. 688001-00-5

2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B3356781
CAS No.: 688001-00-5
M. Wt: 195.65 g/mol
InChI Key: LMJJZSPMCBFYNU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine (CAS 688001-00-5) is a versatile chemical building block primarily used in organic synthesis and pharmaceutical research. With the molecular formula C 9 H 10 ClN 3 and a molecular weight of 195.65 g/mol, this compound is characterized by the presence of both an imidazo[4,5-c]pyridine heterocyclic system and a reactive chloromethyl group . The reactive chloromethyl moiety makes this compound a valuable precursor for further functionalization, particularly in nucleophilic substitution reactions, enabling researchers to create a diverse array of more complex derivatives for screening and development . This compound is part of the imidazopyridine family, a class of nitrogen-containing heterocycles known for their significant pharmacological properties. While research on this specific isomer is ongoing, derivatives of the closely related imidazo[4,5-b]pyridine scaffold have demonstrated a range of biological activities, including antimicrobial effects against Gram-positive bacteria such as Bacillus cereus . These features make this compound a highly valuable intermediate for medicinal chemists working to develop new therapeutic agents, such as antibacterial compounds to address the growing challenge of antibiotic resistance . The product requires specific handling and storage conditions to maintain its stability and is intended for research purposes only. It should be stored sealed in a dry environment at 2-8°C . Researchers should consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-ethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-2-13-8-6-11-4-3-7(8)12-9(13)5-10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJZSPMCBFYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CN=C2)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435627
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688001-00-5
Record name 2-(Chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloromethyl 3 Ethyl 3h Imidazo 4,5 C Pyridine and Its Key Precursors

Strategies for the Construction of the Imidazo[4,5-c]pyridine Core

The formation of the imidazo[4,5-c]pyridine ring system is a key step in the synthesis of the title compound. Various synthetic strategies have been developed to achieve this, primarily relying on the cyclization of appropriately substituted pyridine (B92270) precursors.

A prevalent method for the synthesis of the imidazo[4,5-c]pyridine core is the condensation of a diaminopyridine with a carboxylic acid or its derivative. This reaction, often referred to as the Phillips condensation, typically proceeds by heating the reactants, sometimes in the presence of a dehydrating agent or a catalyst. The selection of the diaminopyridine precursor is critical as it dictates the substitution pattern on the pyridine ring of the final product.

For the synthesis of an N-ethyl substituted imidazo[4,5-c]pyridine, a common precursor is N-ethyl-substituted diaminopyridine. The cyclization of this precursor with a suitable carboxylic acid, such as chloroacetic acid or a protected version thereof, can lead to the formation of the desired imidazole (B134444) ring. The reaction conditions for these cyclizations can vary significantly, influencing the yield and purity of the product.

Table 1: Examples of Cyclization Reactions for Imidazo[4,5-c]pyridine Synthesis

Diaminopyridine Precursor Carboxylic Acid/Derivative Reaction Conditions Product Yield (%)
3-amino-4-(ethylamino)pyridine Glycolic acid Polyphosphoric acid, 180 °C 3-ethyl-3H-imidazo[4,5-c]pyridin-2(1H)-one 75
3-amino-4-(ethylamino)pyridine Formic acid Reflux 3-ethyl-3H-imidazo[4,5-c]pyridine 85

This table is illustrative and provides examples of typical reaction conditions and yields for the synthesis of the imidazo[4,5-c]pyridine core.

To improve reaction efficiency and selectivity, catalytic methods have been employed for the annulation of the imidazo[4,5-c]pyridine ring. Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), can facilitate the cyclization by activating the carboxylic acid derivative, thereby lowering the reaction temperature and time. These catalysts can also influence the regioselectivity of the reaction.

The use of microwave irradiation in conjunction with catalysis has also been shown to accelerate the synthesis of imidazo[4,5-c]pyridines. This approach often leads to higher yields and shorter reaction times compared to conventional heating methods.

When using unsymmetrically substituted diaminopyridines, the formation of the imidazole ring can result in two possible regioisomers. The regioselectivity of the cyclization is influenced by several factors, including the electronic and steric properties of the substituents on the diaminopyridine ring, the nature of the cyclizing agent, and the reaction conditions.

In the case of synthesizing 3-ethyl-3H-imidazo[4,5-c]pyridine, starting with a precursor like 3-amino-4-(ethylamino)pyridine can direct the regioselectivity of the cyclization. The differential nucleophilicity of the two amino groups plays a crucial role in determining which nitrogen atom becomes part of the imidazole ring and which one is incorporated into the final fused system. Generally, the more nucleophilic amino group will preferentially attack the carbonyl group of the carboxylic acid or its derivative, leading to the desired regioisomer.

Introduction and Functionalization of the 2-(chloromethyl) Substituent

Once the imidazo[4,5-c]pyridine core is established, the next critical step is the introduction of the 2-(chloromethyl) group. This can be achieved through various functionalization strategies.

A common route to introduce the 2-(chloromethyl) group is through the halogenation of a pre-existing functional group at the C-2 position. For instance, a 2-(hydroxymethyl)imidazo[4,5-c]pyridine can be converted to the corresponding 2-(chloromethyl) derivative using a suitable chlorinating agent.

Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are frequently used for this transformation. The reaction is typically carried out in an inert solvent, and the conditions are optimized to minimize side reactions.

Table 2: Halogenation of 2-(hydroxymethyl)imidazo[4,5-c]pyridine Derivatives

Substrate Chlorinating Agent Solvent Reaction Conditions Product Yield (%)
2-(hydroxymethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine Thionyl chloride (SOCl₂) Dichloromethane (DCM) 0 °C to room temperature 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine 92

This table provides representative examples of chlorination reactions to form the 2-(chloromethyl) substituent.

Direct chloromethylation of the imidazo[4,5-c]pyridine ring at the C-2 position is another potential synthetic route. However, this approach can be challenging due to the potential for multiple reaction sites on the heterocyclic ring and the harsh conditions often required for such reactions. This method is generally less favored due to potential regioselectivity issues and the formation of byproducts.

Alkylation Reactions at the Imidazole N-3 Position for Ethyl Group Installation

The introduction of an ethyl group at the N-3 position of the 2-(chloromethyl)-3H-imidazo[4,5-c]pyridine core is a critical step that dictates the final structure and properties of the molecule. This transformation is typically achieved through N-alkylation reactions, where regioselectivity is a key challenge.

N-Alkylation Methodologies and Regioselectivity

The N-alkylation of imidazo[4,5-c]pyridines can result in a mixture of isomers due to the presence of multiple nitrogen atoms that can potentially be alkylated. The imidazo[4,5-c]pyridine system has nitrogen atoms at positions 1, 3, 4, and 5, all of which are potential sites for alkylation. However, studies on related imidazopyridine systems have shown that the alkylation of 5H-imidazo[4,5-c]pyridines predominantly yields the N-5 substituted product. nih.govresearchgate.net

In the case of the 3H-imidazo[4,5-c]pyridine tautomer, the primary sites for alkylation are the N-1, N-3, and the pyridine nitrogen (N-5). The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents already present on the heterocyclic ring. A common method for the N-alkylation of imidazopyridines involves the use of an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net

The determination of the precise location of the installed ethyl group is crucial and is typically accomplished using advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the structural elucidation of the resulting regioisomers. nih.govresearchgate.net NOESY experiments can reveal through-space correlations between the protons of the ethyl group and the protons on the pyridine ring, allowing for unambiguous assignment of the alkylation site.

Stereochemical Aspects of N-Alkylation

For the N-alkylation of a prochiral starting material, the introduction of a substituent can lead to the formation of stereoisomers. However, in the case of installing an ethyl group onto the nitrogen of the imidazole ring of 2-(chloromethyl)-3H-imidazo[4,5-c]pyridine, no new chiral center is created. Therefore, the reaction does not produce enantiomers or diastereomers, and stereochemical considerations in this specific step are not a primary concern. The focus remains on achieving the desired regioselectivity.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Solvent Effects and Temperature Optimization

The choice of solvent can significantly impact the rate and outcome of chemical reactions. For the N-alkylation of imidazopyridines, polar aprotic solvents like DMF are frequently employed as they effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. nih.govresearchgate.net The optimization of temperature is also critical; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. For instance, in a related synthesis of imidazo[1,2-a]pyridines, the reaction temperature was optimized to 100 °C in acetonitrile (B52724) to achieve a high yield. nih.gov In another case, a three-component reaction for the synthesis of C3-alkylated imidazo[1,2-a]pyridines was optimized at 110 °C in toluene. nih.gov Finding the optimal balance between reaction rate and selectivity is a key aspect of process development.

Optimization of Reaction Conditions for Imidazopyridine Synthesis
Reaction TypeSolventTemperature (°C)Yield (%)Reference
C3-Alkylation of Imidazo[1,2-a]pyridine (B132010)Acetonitrile10096 nih.gov
Three-Component C3-AlkylationToluene11090 nih.gov
N-Alkylation of Imidazo[4,5-c]pyridineDMFNot SpecifiedPredominant N-5 isomer nih.govresearchgate.net

Catalyst Selection and Loading

Catalysts play a crucial role in many synthetic transformations by lowering the activation energy and increasing the reaction rate. In the synthesis of imidazopyridine derivatives, various catalysts have been explored. For instance, Lewis acids such as Yb(OTf)3 and Gd(OTf)3 have been shown to be effective in promoting the C3-alkylation of imidazo[1,2-a]pyridines, with catalyst loading being a key parameter to optimize. nih.gov In one study, the optimal catalyst loading for Yb(OTf)3 was found to be 25 mol %. nih.gov For the synthesis of the imidazo[4,5-c]pyridine core itself, ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine (B372788) with orthoformate. researchgate.net The selection of the appropriate catalyst and its optimal loading are critical for achieving high efficiency and minimizing waste.

Catalyst Optimization in Imidazopyridine Synthesis
ReactionCatalystCatalyst Loading (mol %)Yield (%)Reference
C3-Alkylation of Imidazo[1,2-a]pyridineYb(OTf)32596 nih.gov
C3-Alkylation of 2-Phenylimidazo[1,2-a]pyridineGd(OTf)31585 nih.gov
Condensation for Imidazo[4,5-c]pyridineYtterbium triflateNot SpecifiedNot Specified researchgate.net

Comparative Analysis of Synthetic Routes to this compound

Several synthetic strategies can be envisioned for the construction of this compound. A common approach involves the initial formation of the imidazo[4,5-c]pyridine ring system, followed by sequential or strategically ordered N-alkylation and C-2 functionalization.

One possible route begins with the condensation of 3,4-diaminopyridine with a suitable carboxylic acid or its derivative to form the 2-substituted imidazo[4,5-c]pyridine core. For the introduction of the chloromethyl group at the C-2 position, a precursor such as chloroacetic acid or a derivative could be used in the initial cyclization step. Alternatively, a 2-methyl-imidazo[4,5-c]pyridine intermediate could be synthesized and subsequently chlorinated at the methyl group using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

An alternative strategy would involve the N-ethylation of a precursor like 3,4-diaminopyridine before the imidazole ring formation. This could potentially direct the subsequent cyclization to yield the desired N-3 ethylated imidazo[4,5-c]pyridine directly. However, the reactivity and stability of the N-ethylated diamine would need to be carefully considered.

Chemical Reactivity and Transformation of 2 Chloromethyl 3 Ethyl 3h Imidazo 4,5 C Pyridine

Reactivity of the 2-(chloromethyl) Group

The chloromethyl group at the 2-position of the imidazole (B134444) ring is the most reactive site for many transformations. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon highly electrophilic and susceptible to attack by various nucleophiles.

The primary reaction pathway for the 2-(chloromethyl) group involves nucleophilic substitution, where a nucleophile replaces the chloride ion. This reactivity is characteristic of chloromethyl groups attached to heterocyclic systems. smolecule.comresearchgate.net The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the solvent, and the nature of the nucleophile.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) mechanism is often favored. In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs. This pathway is promoted by strong, unhindered nucleophiles and aprotic solvents.

SN1 Mechanism: A unimolecular (SN1) mechanism may occur if the intermediate carbocation is sufficiently stabilized. The proximity of the electron-rich imidazo[4,5-c]pyridine ring system could potentially stabilize the positive charge on the methylene carbon through resonance. This pathway would be favored by polar, protic solvents and weaker nucleophiles.

Studies on related activated heterocyclic systems show that such substitution reactions are central to their chemistry. nih.gov The choice of nucleophile largely determines the final product, allowing for the introduction of a wide array of functional groups.

While nucleophilic substitution is the predominant reaction, elimination reactions (E1 or E2) are a theoretical possibility, particularly in the presence of a strong, sterically hindered base. Such a reaction would lead to the formation of a double bond. However, for a chloromethyl group, this pathway is generally less common than substitution unless specific structural features or reaction conditions promote it.

The high reactivity of the chloromethyl group makes it an excellent handle for derivatization. A vast number of functional groups can be introduced by reacting 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine with different nucleophiles. This versatility is crucial for synthesizing libraries of related compounds. nih.govnih.gov For instance, alkylation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine systems at the ring nitrogen is a common strategy for creating diverse derivatives. nih.gov The table below illustrates potential derivatization reactions based on common nucleophilic substitution pathways seen in similar heterocyclic compounds. researchgate.net

NucleophileReagent ExampleResulting Functional GroupProduct Class
Amine (R-NH₂)Ammonia, Benzylamine-CH₂-NH-RAmines
Alcohol (R-OH)Sodium Methoxide-CH₂-O-REthers
Thiol (R-SH)Sodium Thiophenoxide-CH₂-S-RThioethers
Cyanide (CN⁻)Sodium Cyanide-CH₂-CNNitriles
Azide (N₃⁻)Sodium Azide-CH₂-N₃Azides
HydrazineHydrazine Hydrate-CH₂-NHNH₂Hydrazine Derivatives

Electrophilic and Nucleophilic Reactivity of the Imidazo[4,5-c]pyridine Core

The fused imidazo[4,5-c]pyridine core is an aromatic system with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The reactivity is a composite of the individual characteristics of the pyridine (B92270) and imidazole rings, modified by their fusion.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This property makes the pyridine portion of the core generally resistant to electrophilic aromatic substitution. When such reactions do occur, they require harsh conditions and typically direct the incoming electrophile to the positions meta to the nitrogen atom.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. The nitrogen atom activates the ortho and para positions for nucleophilic attack. uoanbar.edu.iq

In contrast to the pyridine ring, the imidazole ring is electron-rich and more closely resembles pyrrole (B145914) in its reactivity. It is the more reactive of the two rings towards electrophilic substitution. quora.com The imidazole ring contains a "pyrrole-like" nitrogen that donates electron density to the aromatic system and a "pyridine-like" nitrogen that does not. Electrophilic attack, such as C-H functionalization or Friedel-Crafts type reactions, would be expected to occur on the available carbon atom of the imidazole ring. nih.gov

The pyridine-like nitrogen in the imidazole ring (N-1) is also a primary site of basicity and nucleophilicity. It can be protonated in acidic media or act as a nucleophile itself, participating in reactions like alkylation or coordination with metal ions. nih.govmdpi.com

The following table summarizes the general reactivity of the heterocyclic core.

Ring SystemReactivity towards ElectrophilesReactivity towards NucleophilesKey Reactive Sites
Pyridine MoietyDeactivated (low reactivity)Activated (moderate reactivity)Carbons ortho and para to the ring nitrogen (for SNAr)
Imidazole MoietyActivated (high reactivity)Generally unreactiveAvailable carbon atom (for electrophilic substitution); Pyridine-like nitrogen (for alkylation/protonation)

Transformations Involving the 3-Ethyl Substituent

The 3-ethyl group on the imidazole ring primarily serves to fix the tautomeric form of the heterocycle and influences the molecule's steric and electronic properties. Direct chemical transformations involving this saturated alkyl substituent are not commonly reported in the literature under typical synthetic conditions, as the C(sp³)-H bonds of the ethyl group are relatively inert.

However, in the broader context of N-alkylated imidazopyridines, reactions involving N-alkyl groups can occur under specific, often forcing, conditions. For instance, N-dealkylation is a known process for N-alkylated heterocyclic compounds, though it generally requires harsh reagents or specific enzymatic systems that are not part of routine synthetic transformations.

In a related study on imidazo[1,2-a]pyridines, the presence of an N-ethyl group on a tertiary amine reagent was found to be a prerequisite for a copper-catalyzed C-C and C-N bond cleavage reaction, leading to the formation of 3-formylimidazo[1,2-a]pyridines. researchgate.net This indicates that while the N-ethyl group on the heterocyclic core itself is stable, ethyl groups can be involved in the reactivity of external reagents used in the functionalization of the imidazopyridine scaffold. Research literature specifically detailing the transformation of the 3-ethyl group on this compound remains limited.

Transition Metal-Catalyzed Reactions Involving the Compound

The imidazo[4,5-c]pyridine scaffold, and particularly its halo-substituted derivatives, are amenable to a variety of transition metal-catalyzed reactions. These transformations are crucial for building molecular complexity and are widely used in the synthesis of pharmaceutical compounds and functional materials. beilstein-journals.orgnih.gov

The 2-(chloromethyl) group is a potent electrophilic handle for cross-coupling reactions. Although direct examples involving this compound are not extensively documented, the reactivity can be inferred from analogous systems, such as other halo-substituted imidazopyridines. Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful methods for forming C-C, C-N, and C-O bonds with halo-heterocycles. uwindsor.ca

For instance, Suzuki couplings of chloropyridines with various boronic acids are well-established, often utilizing palladium catalysts with sterically demanding and electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-Cl bond. uwindsor.ca Similarly, the Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines. In a related imidazo[4,5-b]pyridine system, a brominated derivative was successfully used in Suzuki and Buchwald-Hartwig cross-coupling reactions to generate an extended library of compounds. osi.lv

The chloromethyl group in the target compound can act as a benzylic-type halide, making it a suitable substrate for palladium-catalyzed cross-coupling reactions with various nucleophiles.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Related Heterocyclic Scaffolds

Coupling ReactionSubstrate TypeCatalyst/LigandProduct BondReference
Suzuki CouplingHeteroaryl ChloridePd(OAc)₂ / P(tBu)₃C-C uwindsor.ca
Buchwald-HartwigBromo-imidazopyridinePd₂(dba)₃ / XPhosC-N osi.lv
Sonogashira Coupling2-Halo-imidazo[4,5-b]pyridinePdCl₂(PCy₃)₂C-C (alkyne) nih.gov
Amidation2-Chloro-3-amino-pyridinePd₂(dba)₃ / BrettPhosC-N (amide) nih.gov

The hydrogenation of the pyridine portion of the imidazo[4,5-c]pyridine ring system is a feasible transformation to yield the corresponding tetrahydroimidazo[4,5-c]pyridine derivative. The reduction of aromatic nitrogen heterocycles typically requires specific catalysts and can be challenging due to the stability of the aromatic system.

Catalytic hydrogenation of substituted pyridines to piperidines has been reported using heterogeneous catalysts such as platinum(IV) oxide (PtO₂) under hydrogen pressure, often in an acidic medium like acetic acid to activate the ring towards reduction. researchgate.netresearchgate.net Other common catalysts include palladium on carbon (Pd/C) and rhodium on carbon (Rh/C), though these often require harsh conditions. researchgate.net

In a more closely related system, the enantioselective hydrogenation of imidazo[1,2-a]pyridines was achieved using a ruthenium-N-heterocyclic carbene (NHC) catalyst under hydrogen pressure. lookchem.com This method was regioselective, reducing only the pyridine ring and leaving the imidazole ring intact. This suggests that this compound could likely undergo selective hydrogenation of its pyridine ring under similar catalytic conditions to furnish chiral, saturated derivatives. Dehydrogenation of such a reduced ring system would be thermodynamically unfavorable and would require specific oxidative conditions and a suitable catalyst.

Table 2: Conditions for Catalytic Hydrogenation of Pyridine and Imidazopyridine Systems

SubstrateCatalystSolventConditionsProductReference
Substituted PyridinesPtO₂Acetic Acid50-70 bar H₂Piperidine derivatives researchgate.net
Imidazo[1,2-a]pyridines[Ru(NHC)] complextert-Amyl alcohol100-150 bar H₂Tetrahydroimidazo[1,2-a]pyridines lookchem.com

Acid-Base Chemistry and Tautomeric Equilibrium Studies

The acid-base properties of this compound are determined by the nitrogen atoms in the heterocyclic core. The imidazo[4,5-c]pyridine system contains two basic centers: the pyridine nitrogen (N5) and the imidazole nitrogen (N1). The presence of the ethyl group at the N3 position prevents the common N1-H/N3-H tautomerism seen in the parent unsubstituted imidazo[4,5-c]pyridine. researchgate.net

The fixed N-ethyl group simplifies the tautomeric landscape. In unsubstituted imidazo[4,5-c]pyridine, several tautomeric forms can exist (e.g., 1H, 3H, 5H). By placing an ethyl group at N3, the molecule is locked into the 3H-imidazo[4,5-c]pyridine form, which can influence its receptor binding properties and intermolecular interactions. researchgate.net

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[4,5-c]pyridine core and the aliphatic protons of the ethyl and chloromethyl substituents. The three aromatic protons on the pyridine (B92270) ring typically appear as a complex set of multiplets in the downfield region (δ 7.5–9.0 ppm) due to their distinct electronic environments. The methylene (B1212753) protons of the chloromethyl group are anticipated to appear as a sharp singlet, given the absence of adjacent protons. The ethyl group protons are expected to present as a characteristic quartet for the methylene group (adjacent to three methyl protons) and a triplet for the methyl group (adjacent to two methylene protons).

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, nine distinct signals are expected. The five carbons of the fused aromatic ring system resonate in the δ 115–160 ppm range. The carbon of the chloromethyl group appears in the aliphatic region, as do the two carbons of the N-ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the chemical structure and typical ranges for similar functional groups.

Atom Assignment ¹H NMR ¹³C NMR
Predicted Shift (δ, ppm) Multiplicity
Aromatic-H (Pyridine Ring)7.5 - 9.0m
-CH₂Cl~4.9s
-N-CH₂-CH₃~4.4q
-N-CH₂-CH₃~1.5t
Aromatic-C (Ring System)--
Imidazole (B134444) C2--

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. rsc.orgipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two or three bonds. youtube.com A key expected correlation would be a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Cross-peaks among the aromatic protons would help delineate their arrangement on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to (one-bond C-H correlation). uvic.ca It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton singlet of the chloromethyl group would correlate to its corresponding carbon signal, and the proton signals of the ethyl group would correlate to their respective carbon signals.

From the ethyl methylene protons (-N-CH₂ -) to the adjacent imidazole ring carbons.

From the chloromethyl protons (-CH₂ Cl) to the C2 carbon of the imidazole ring and adjacent ring carbons.

From the aromatic protons to various carbons throughout the bicyclic ring system, confirming the fusion of the imidazole and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. rsc.org NOESY correlations can help confirm the regiochemistry of substitution. For example, a spatial correlation between the protons of the N-ethyl group and a specific aromatic proton on the pyridine ring would help solidify the assignment of the 3-ethyl substitution on the imidazole ring.

Table 2: Key Expected 2D NMR Correlations

Experiment Correlating Protons Correlated Nucleus (¹H or ¹³C) Information Gained
COSY -N-CH₂ -CH₃-N-CH₂-CH₃ Connectivity of the ethyl group.
HSQC -CH₂ Cl-C H₂ClDirect C-H bond confirmation.
HMBC -N-CH₂ -CH₃Imidazole Ring CarbonsConfirms attachment of ethyl group to the imidazole nitrogen.
HMBC -CH₂ ClImidazole C2Confirms attachment of chloromethyl group at position 2.
NOESY -N-CH₂ -CH₃Aromatic-HProximity confirms regiochemistry and conformation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. mdpi.com

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. mdpi.com For this compound (C₉H₁₀ClN₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 196.0642. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula. Furthermore, the presence of a single chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an [M+2+H]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

In MS/MS analysis, the molecular ion is isolated and fragmented to produce smaller, characteristic ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov For the protonated this compound, key fragmentation pathways would likely involve the cleavage of the substituents from the stable aromatic core.

Plausible Fragmentation Pathways:

Loss of the chloromethyl radical (•CH₂Cl): This would result in a significant fragment ion, helping to confirm the presence of this group.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would generate another prominent fragment ion.

Fragmentation of the N-ethyl group: Common losses include ethene (C₂H₄) via a rearrangement reaction or an ethyl radical (•C₂H₅).

Table 3: Predicted Key Ions in MS/MS Fragmentation

Precursor Ion [M+H]⁺ Predicted Fragment Ion (m/z) Neutral Loss Structural Interpretation
196.06161.08•ClLoss of chlorine radical from chloromethyl group.
196.06147.07•CH₂ClLoss of the entire chloromethyl substituent.
196.06168.07C₂H₄Loss of ethene from the N-ethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the different bond types within the molecule.

C-H Stretching: Separate bands are expected for the aromatic C-H bonds on the fused ring system (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the ethyl and chloromethyl groups (typically <3000 cm⁻¹).

Ring Stretching: A series of complex bands in the 1450–1650 cm⁻¹ region would be characteristic of the C=C and C=N stretching vibrations within the aromatic imidazo[4,5-c]pyridine core.

C-Cl Stretching: A strong absorption in the lower frequency region of the spectrum (typically 650–800 cm⁻¹) is indicative of the carbon-chlorine bond.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch3050 - 3150Imidazopyridine Ring C-H
Aliphatic C-H Stretch2850 - 3000-CH₂Cl, -CH₂CH₃
C=C / C=N Ring Stretch1450 - 1650Imidazopyridine Ring System
Aliphatic CH₂/CH₃ Bending1370 - 1470-CH₂Cl, -CH₂CH₃
C-N Stretch1250 - 1350Ring C-N, N-Ethyl C-N
C-Cl Stretch650 - 800-CH₂Cl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported, analysis of analogous N-substituted imidazo[4,5-b]pyridine derivatives provides a robust framework for understanding its likely solid-state characteristics. uctm.edu

The core structure of 3H-imidazo[4,5-c]pyridine consists of a fused imidazole and pyridine ring system. The geometry of this heterocyclic core is expected to be largely planar. Studies on related compounds, such as 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, reveal key structural parameters that are likely conserved across this class of molecules. uctm.edu

ParameterBondExpected Length (Å) / Angle (°)Compound Source (for analogous data)
Bond LengthC-N (imidazole)~1.32 - 1.383-allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu
Bond LengthC=N (imidazole)~1.31 - 1.353-allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu
Bond LengthC-C (ring fusion)~1.39 - 1.453-allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu
Bond AngleC-N-C (imidazole)~105 - 1103-allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu
Bond AngleN-C-N (imidazole)~110 - 1153-allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu

This table presents expected values based on data from closely related imidazo[4,5-b]pyridine structures as a proxy, since specific data for this compound is not available.

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. nih.gov For this compound, several key interactions are expected to dictate its crystal packing. The nitrogen atoms within the pyridine and imidazole rings can act as hydrogen bond acceptors, potentially forming C-H···N interactions with neighboring molecules. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probes

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is used to probe its electronic structure.

Detailed experimental UV-Vis absorption and fluorescence emission spectra for this compound are not readily found in published literature. However, the spectroscopic properties of the imidazopyridine family of compounds are well-documented and allow for a reliable estimation of its electronic behavior. irb.hrresearchgate.net

The UV-Vis absorption spectrum is expected to be characterized by intense absorption bands in the ultraviolet region, typically arising from π-π* electronic transitions within the aromatic imidazo[4,5-c]pyridine core. Theoretical studies on the related 2-(phenyl)imidazo[4,5-c]pyridine molecule confirm that its absorption properties are dominated by transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are delocalized over the fused ring system. nih.gov The exact position of the absorption maxima (λmax) will be influenced by the electronic effects of the chloromethyl and ethyl substituents.

Many imidazopyridine derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. researchgate.net The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment, such as solvent polarity. irb.hr For instance, theoretical investigations into a related imidazo[4,5-c]pyridine derivative in methanol (B129727) suggest the possibility of excited-state intermolecular proton transfer (ESIPT), a process that can significantly affect the emission properties. nih.gov

Spectroscopic PropertyExpected CharacteristicBasis of Expectation (from analogous compounds)
UV-Vis Absorption
Main Transitionsπ → π*Characteristic of aromatic heterocyclic systems like imidazopyridines. researchgate.net
Expected λmax Range~250 - 380 nmBased on spectra of various substituted imidazo[1,5-a]pyridines and related fused systems.
Fluorescence Emission
Emission TypeLikely blue or violet light emissionCommon for many imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives. researchgate.net
Stokes ShiftModerate to largeA general feature of fluorescent organic molecules.
Environmental SensitivityEmission properties may be sensitive to solvent polarity and pH.Observed in imidazo[4,5-b]pyridine derived iminocoumarins. irb.hr

This table summarizes the expected spectroscopic properties based on the known behavior of the broader imidazopyridine class of compounds.

Theoretical and Computational Chemistry Studies on 2 Chloromethyl 3 Ethyl 3h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations for Molecular Properties

General computational methodologies are frequently applied to novel molecules to understand their intrinsic characteristics. However, specific data for 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine is absent from the literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were identified that performed Density Functional Theory (DFT) calculations to determine the optimized geometry, bond lengths, bond angles, or electronic properties (such as HOMO-LUMO energy gap, molecular electrostatic potential, or atomic charges) of this compound. While DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly used for such analyses on related heterocyclic systems, the results for this specific molecule have not been reported. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

There are no available research findings that employ high-level ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) to provide high-accuracy predictions of the energetic stability or spectroscopic parameters for this compound.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry serves as a vital tool for mapping reaction pathways and understanding chemical reactivity. For many imidazopyridine derivatives, these studies provide insight into their synthesis and functionalization. nih.gov However, such computational investigations have not been published for this compound.

Transition State Characterization and Reaction Pathway Mapping

A search of the scientific literature yielded no studies on the computational characterization of transition states or the mapping of reaction pathways involving this compound.

Energy Profiles and Activation Barrier Determination

Due to the lack of research in this area, no data is available on the computationally determined energy profiles or activation barriers for reactions involving this specific compound.

Spectroscopic Property Prediction and Validation

While computational methods can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in experimental characterization, no such predictive studies or their experimental validations for this compound have been published.

Computational NMR Chemical Shift Prediction

The prediction of 1H and 13C NMR chemical shifts using computational methods, typically Density Functional Theory (DFT), is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for such calculations. researchgate.net In a typical study, the geometry of this compound would first be optimized, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). jocpr.com Following optimization, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts provide insight into the electronic environment of each atom. For instance, the protons of the ethyl group and the chloromethyl group would have distinct predicted shifts based on their proximity to electronegative atoms and the aromatic ring system. Similarly, the 13C chemical shifts would help in assigning the carbons of the imidazopyridine core. Discrepancies between predicted and experimental spectra can often be explained by solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is hypothetical and for illustrative purposes only, as specific research data for this compound was not found.)

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Imidazo[4,5-c]pyridine Core H7.5 - 8.5110 - 150
-CH2Cl~4.8~45
-CH2-CH3~4.3 (quartet)~40
-CH2-CH3~1.5 (triplet)~15

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT B3LYP/6-311++G(d,p)). researchgate.netjocpr.com The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode of the molecule.

The calculated frequencies correspond to specific molecular motions, such as C-H stretching, C=N stretching, ring deformations, and torsional modes of the ethyl and chloromethyl groups. jocpr.com For this compound, characteristic vibrations would include the stretching of the imidazopyridine ring system, typically in the 1400-1600 cm-1 region, and the C-Cl stretching vibration at lower wavenumbers. Due to the harmonic approximation used in the calculations, the computed frequencies are often systematically higher than experimental values. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies (cm-1) and Assignments (Note: This table is hypothetical and for illustrative purposes only.)

Predicted Frequency (cm-1)AssignmentIR IntensityRaman Activity
~3100Aromatic C-H StretchMediumStrong
~2950Aliphatic C-H StretchStrongStrong
~1600C=N/C=C Ring StretchStrongMedium
~1450CH2 ScissoringMediumMedium
~750C-Cl StretchStrongWeak
~600Ring DeformationMediumLow

UV-Vis Absorption Maxima Prediction

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax). These calculations help identify the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of conjugated systems like the imidazo[4,5-c]pyridine ring. researchgate.netresearchgate.net

For this compound, the main absorption bands would be expected to arise from π → π* transitions within the aromatic system. The choice of solvent can significantly influence the λmax, a phenomenon known as solvatochromism. Computational models can account for this by incorporating implicit solvent models, which often improves the accuracy of the prediction. nih.gov

Table 3: Illustrative Predicted UV-Vis Absorption Maxima (λmax) (Note: This table is hypothetical and for illustrative purposes only.)

SolventPredicted λmax (nm)Oscillator Strength (f)Major Transition Type
Gas Phase~2700.45π → π
Ethanol~2750.48π → π
Dichloromethane~2730.47π → π*

Molecular Orbital Analysis (HOMO-LUMO, Fukui Functions) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netjournalirjpac.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich imidazopyridine ring, while the LUMO may also be located on the ring system, characteristic of a π-conjugated system. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. derpharmachemica.com

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. derpharmachemica.com They indicate the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the Fukui functions for nucleophilic attack (f+) and electrophilic attack (f-), one can predict the most likely sites for reaction. For this molecule, the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings would be likely sites for electrophilic attack, while the chloromethyl group would be a primary site for nucleophilic substitution.

Table 4: Illustrative Molecular Orbital Properties and Reactivity Descriptors (Note: This table is hypothetical and for illustrative purposes only.)

ParameterValue (eV)Description
EHOMO-6.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3Chemical reactivity/stability
Chemical Hardness (η)2.65Resistance to change in electron distribution
Electrophilicity Index (ω)1.95Global electrophilic nature

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary sources of conformational flexibility are the rotations around the C-C single bond of the ethyl group and the C-C bond connecting the chloromethyl group to the imidazole ring.

A potential energy surface (PES) scan is performed by systematically rotating one or more dihedral angles and calculating the energy at each step. researchgate.net This process identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The results can reveal the preferred orientation of the ethyl and chloromethyl substituents relative to the planar imidazopyridine ring system. These low-energy conformations are the most populated at room temperature and are critical for understanding the molecule's interactions and reactivity. The relative energies of different conformers are typically calculated at a high level of theory to ensure accuracy. mdpi.com

Table 5: Illustrative Conformational Analysis Results (Note: This table is hypothetical and for illustrative purposes only.)

Dihedral AngleAngle (degrees)Relative Energy (kcal/mol)Conformer Type
N-C-C-H (ethyl group)600.0Staggered (Minimum)
N-C-C-H (ethyl group)1203.5Eclipsed (Maximum)
N-C-CH2-Cl900.0Perpendicular (Minimum)
N-C-CH2-Cl02.0Coplanar (Maximum)

Applications of 2 Chloromethyl 3 Ethyl 3h Imidazo 4,5 C Pyridine As a Synthetic Building Block and Chemical Reagent

Precursor for the Synthesis of Complex Organic Architectures

The structural framework of 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine is a key starting point for the synthesis of more elaborate molecules, particularly those with potential applications in medicinal chemistry and materials science. nih.gov The presence of the reactive chloromethyl handle allows for its facile integration into larger, more complex structures.

Elaboration into Polycyclic Systems

The imidazo[4,5-c]pyridine nucleus can be expanded into polycyclic systems through various synthetic strategies. The chloromethyl group at the 2-position is an excellent electrophilic site, enabling intramolecular and intermolecular cyclization reactions to form additional rings. For instance, reaction with a nucleophile that also contains a suitable functional group can initiate a cascade cyclization, leading to the formation of novel polycyclic heteroaromatic compounds. arkat-usa.org

One potential approach involves the reaction of this compound with a binucleophilic reagent. This can lead to the construction of a third ring fused to the imidazopyridine core. The specific nature of the resulting polycyclic system would depend on the nature of the nucleophile and the reaction conditions employed.

Table 1: Potential Polycyclization Reactions

ReactantPotential Polycyclic ProductReaction Type
2-aminophenolBenzimidazo[1',2':1,2]imidazo[4,5-c]pyridine derivativesNucleophilic substitution followed by intramolecular cyclization
Ethyl 2-mercaptoacetateThiazolo[3,2-a]imidazo[4,5-c]pyridinone derivativesS-alkylation followed by intramolecular cyclization
MalononitrilePyrido[1',2':1,2]imidazo[4,5-c]pyridine derivativesKnoevenagel condensation precursor formation

Diversity-Oriented Synthesis (DOS) Scaffolds

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. The imidazopyridine scaffold is an attractive starting point for DOS due to its presence in numerous biologically active compounds. acs.orgresearchgate.net this compound can serve as a key building block in DOS strategies. The chloromethyl group allows for the introduction of a wide range of substituents through nucleophilic substitution, thereby generating a library of compounds with diverse functionalities.

For example, a parallel synthesis approach could be employed where the starting material is reacted with a library of different nucleophiles (e.g., amines, thiols, alcohols) to generate a corresponding library of substituted imidazopyridines. These products can then be further functionalized to increase molecular diversity.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound can be harnessed to develop new synthetic methods, particularly in the realm of cascade and multicomponent reactions, as well as in transformations requiring high levels of stereo- and regioselectivity.

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. beilstein-journals.org The reactive nature of the chloromethyl group makes this compound an ideal candidate for initiating such cascades. For instance, its reaction with a suitably designed nucleophile could trigger a sequence of intramolecular events, leading to the rapid construction of a complex polycyclic framework.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis. mdpi.combeilstein-journals.orgbio-conferences.org While direct participation of the chloromethyl group in a classical MCR might be less common, it can be used to generate intermediates that subsequently undergo MCRs. For example, conversion of the chloromethyl group to an aldehyde or an isocyanide would furnish a substrate suitable for well-established MCRs like the Ugi or Passerini reactions, or the Groebke-Blackburn-Bienaymé reaction for the synthesis of other substituted imidazopyridines. nih.gov

Reagent in Stereo- and Regioselective Transformations

Achieving high levels of stereoselectivity and regioselectivity is a central goal in organic synthesis. The imidazo[4,5-c]pyridine core can influence the stereochemical outcome of reactions occurring at the chloromethyl group or at other positions on the ring system. rsc.org

For instance, the nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings can act as directing groups in metal-catalyzed reactions, leading to high regioselectivity. organic-chemistry.org In stereoselective transformations, if a chiral center is introduced into the molecule, for example by using a chiral nucleophile to displace the chloride, the imidazopyridine scaffold can influence the diastereoselectivity of subsequent reactions.

Role in Ligand Design for Catalysis (e.g., Chiral Ligands)

The development of novel ligands is crucial for advancing the field of asymmetric catalysis. Pyridine and imidazole derivatives are common components of chiral ligands due to their ability to coordinate with a wide range of transition metals. mdpi.comrsc.org this compound can serve as a valuable scaffold for the synthesis of new chiral ligands.

The chloromethyl group provides a convenient attachment point for chiral auxiliaries. Reaction with a chiral amine, alcohol, or phosphine (B1218219), for example, would yield a new ligand in which the imidazo[4,5-c]pyridine unit can play a key role in creating the chiral environment around the metal center. The rigidity of the fused ring system and the steric and electronic properties of the ethyl group and the pyridine ring can be fine-tuned to optimize the performance of the resulting catalyst in asymmetric transformations. researchgate.netrsc.org

Table 2: Potential Chiral Ligands Derived from this compound

Chiral NucleophileLigand TypePotential Application in Asymmetric Catalysis
(S)-(-)-2-Amino-1-propanolChiral Amino Alcohol LigandAsymmetric reduction of ketones
(R)-(+)-1-PhenylethylamineChiral Amine LigandAsymmetric transfer hydrogenation
(R)-(-)-Diphenyl(2-pyridyl)methanolChiral Pyridyl Alcohol LigandEnantioselective addition of organozinc reagents to aldehydes

Functionalization for Materials Science Applications (e.g., Luminescent Molecules, Organic Semiconductors)

The exploration of imidazo[4,5-c]pyridine derivatives, including this compound, in the field of materials science is an emerging area with significant potential. The broader family of imidazopyridines has demonstrated utility in various material applications, such as organic light-emitting diodes (OLEDs) and chemical sensors, primarily due to their favorable electronic and photophysical properties. nih.gov For instance, isomers like imidazo[1,5-a]pyridines are known for their intense and tunable fluorescence, a key characteristic for the development of luminescent materials. nih.govrsc.org

Functionalization of the this compound core can be envisioned to impart desirable properties for materials science. By strategically introducing chromophoric and electronically active moieties, it is theoretically possible to develop novel luminescent molecules and organic semiconductors. The imidazo[4,5-c]pyridine system, with its electron-rich and electron-deficient regions, provides a robust framework that can be chemically modified to tune the frontier molecular orbitals (HOMO and LUMO levels), which governs the electronic and optical properties of the resulting materials.

For example, substitution of the chloride with extended π-conjugated systems could lead to compounds with significant absorption and emission in the visible spectrum, making them candidates for fluorescent probes or emitters in OLEDs. While specific experimental data on the luminescent or semiconducting properties of derivatives of this compound are not extensively documented in the current literature, the principles of molecular engineering suggest that such applications are plausible.

Table 1: Potential Functionalization Strategies for Materials Science Applications

Functionalization StrategyTarget PropertyPotential Application
Introduction of aromatic or heteroaromatic groups with extended π-systemsEnhanced fluorescence/phosphorescenceLuminescent molecules, OLEDs
Attachment of donor-acceptor moietiesCharge-transfer characteristicsOrganic semiconductors, nonlinear optics
Coordination with metal ionsFormation of phosphorescent metal complexesPhosphorescent organic light-emitting diodes (PhOLEDs)
Polymerization via the chloromethyl handleCreation of semiconducting polymersOrganic field-effect transistors (OFETs), organic photovoltaics (OPVs)

Design and Synthesis of Photoactive and Redox-Active Derivatives

The design and synthesis of photoactive and redox-active derivatives from this compound are predicated on the inherent reactivity of the chloromethyl group and the electronic nature of the fused heterocyclic ring system. Photoactive molecules can be designed to undergo specific chemical or physical changes upon exposure to light, while redox-active molecules can reversibly gain or lose electrons.

Some derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have been noted for their antioxidative potential, which is related to a high redox potential and the capacity to donate electrons. nih.govmdpi.com This intrinsic property of the imidazopyridine core suggests that it can be a suitable scaffold for the development of novel redox-active materials. By attaching substituents that can stabilize radical cations or anions, it should be possible to design molecules with stable and reversible redox cycles, which are of interest for applications in organic batteries, electrochromic devices, and as redox mediators in catalysis.

The synthesis of photoactive derivatives can be approached by incorporating photosensitive groups into the this compound structure. For instance, the introduction of moieties known to undergo photoisomerization, photocleavage, or photo-induced electron transfer would render the resulting molecule photoresponsive. While visible-light-induced C-H functionalization has been effectively used for the synthesis of complex derivatives of the isomeric imidazo[1,2-a]pyridines, similar photochemical strategies could potentially be adapted for the functionalization of the imidazo[4,5-c]pyridine ring, offering a green and efficient route to novel photoactive compounds. mdpi.com

Table 2: Design Concepts for Photoactive and Redox-Active Derivatives

Derivative TypeDesign PrinciplePotential Functionality
Redox-Active
Introduction of electron-donating groups (e.g., alkoxy, amino)Lowered oxidation potential, enhanced antioxidant activity
Attachment of stable radical precursors (e.g., TEMPO)Stable organic radical materials for batteries or as spin labels
Coordination with redox-active metal centersMulti-electron transfer systems for catalysis
Photoactive
Incorporation of photochromic units (e.g., spiropyran, azobenzene)Photoswitchable materials, optical data storage
Attachment of photosensitizers (e.g., porphyrins, fullerenes)Photodynamic therapy agents, photocatalysts
Synthesis of donor-acceptor dyadsPhotoinduced charge separation for artificial photosynthesis

Future Research Directions and Emerging Opportunities

Sustainable and Green Synthetic Approaches for the Compound

The chemical industry's growing emphasis on environmental responsibility is paving the way for the development of sustainable and green synthetic methodologies. For the synthesis of 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine, future research is likely to focus on cleaner, more efficient, and atom-economical processes.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles for the synthesis of imidazo[4,5-c]pyridine derivatives. nih.goveurjchem.com Future studies could focus on adapting existing multi-step syntheses of the target compound into a more streamlined, microwave-mediated process.

Novel Catalytic Systems: The development of novel, environmentally benign catalysts is a cornerstone of green chemistry. Research into reusable heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, has shown promise in the synthesis of imidazopyridines. mdpi.com Exploring similar solid acid catalysts or even biocatalysts could lead to more sustainable production methods for this compound. The use of transition-metal-free catalytic systems is also a growing trend, aiming to reduce the environmental impact associated with heavy metals. rsc.orgacs.org

A comparative look at traditional versus potential green synthetic routes is presented in the table below:

MetricTraditional SynthesisPotential Green Synthesis
Energy Input Often requires prolonged heatingMicrowave irradiation can significantly reduce energy consumption
Solvents Typically involves volatile and hazardous organic solventsUtilization of water, glycerol, or solvent-free conditions
Catalysts May use stoichiometric or toxic reagentsEmploys reusable heterogeneous catalysts or biocatalysts
Waste Generation Multi-step processes can lead to significant wasteOne-pot reactions and higher atom economy minimize byproducts
Reaction Time Can be lengthy, spanning several hours or daysOften reduced to minutes

Flow Chemistry and Automated Synthesis Integration

The integration of flow chemistry and automated synthesis platforms offers a paradigm shift in the production of fine chemicals and pharmaceuticals. For this compound, these technologies could provide enhanced control, scalability, and efficiency.

Future research in this area could involve:

Development of Continuous Flow Processes: Translating the key reaction steps for the synthesis of the imidazo[4,5-c]pyridine core and the subsequent chloromethylation into a continuous flow process would offer numerous advantages. researchgate.net These include improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for real-time reaction optimization.

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to identify the optimal conditions for the synthesis of the target compound. This high-throughput approach can significantly accelerate process development.

In-line Purification and Analysis: Integrating in-line purification techniques, such as solid-phase extraction or continuous crystallization, and analytical methods, like HPLC or NMR, directly into the flow setup would enable the production of high-purity this compound in a fully automated fashion.

FeatureBatch SynthesisFlow Chemistry
Scalability Often challenging to scale upReadily scalable by extending reaction time or using parallel reactors
Safety Handling of hazardous reagents can be risky on a large scaleSmaller reaction volumes at any given time enhance safety
Control Less precise control over reaction parametersPrecise control over temperature, pressure, and mixing
Reproducibility Can be variable between batchesHigh degree of reproducibility
Integration Difficult to integrate with other processesEasily integrated into multi-step automated synthesis platforms

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the this compound scaffold presents a fertile ground for exploring novel chemical transformations. The chloromethyl group is a versatile handle for nucleophilic substitution, while the imidazopyridine core is amenable to various functionalization reactions.

Emerging opportunities in this domain include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds. nih.gov Research into the selective C-H activation of the pyridine (B92270) or imidazole (B134444) ring of the target compound could open up new avenues for creating a diverse library of derivatives with unique properties. Visible light-induced C-H functionalization is a particularly promising green approach. mdpi.com

Photocatalysis and Electrosynthesis: The application of photocatalysis and electrosynthesis can enable unconventional transformations that are often difficult to achieve through traditional thermal methods. Exploring light-mediated or electrochemical reactions of this compound could lead to the discovery of novel reactivity patterns and the synthesis of previously inaccessible molecular architectures.

Unconventional Coupling Partners: Moving beyond traditional cross-coupling reactions, research could focus on utilizing unconventional coupling partners with the chloromethyl group or other positions on the imidazopyridine ring. This could involve exploring reactions with organosilanes, organoboranes, or other organometallic reagents under novel catalytic conditions.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The application of advanced spectroscopic techniques for in situ reaction monitoring can provide real-time insights into the formation of this compound and its subsequent transformations.

Future research directions in this area include:

Process Analytical Technology (PAT): Implementing PAT tools, such as in situ FTIR, Raman, or NMR spectroscopy, would allow for the continuous monitoring of key reaction species. This data can be used to build kinetic models, identify reaction intermediates, and ensure consistent product quality.

Advanced NMR Techniques: The use of advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be invaluable for the unambiguous structural elucidation of the target compound and its derivatives, especially in complex reaction mixtures. nih.govipb.pt

Fiber-Optic Probes: The development and application of fiber-optic probes for in situ spectroscopic measurements would facilitate the monitoring of reactions in challenging environments, such as high-pressure or high-temperature flow reactors.

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis
In situ FTIR/Raman Real-time concentration of reactants, intermediates, and productsReaction kinetics, endpoint determination, process control
In situ NMR Detailed structural information and quantification of speciesMechanistic studies, identification of transient intermediates
2D NMR (HMBC, NOESY) Unambiguous structural assignment and stereochemistryCharacterization of novel derivatives and complex products

Predictive Design of Functionalized Derivatives through Integrated Computational and Experimental Work

The synergy between computational chemistry and experimental synthesis offers a powerful approach to the rational design of novel molecules with desired properties. For this compound, this integrated approach can guide the synthesis of functionalized derivatives for specific applications.

Key opportunities in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity of different sites on the molecule, guiding the design of selective functionalization strategies. researchgate.net These calculations can also be used to predict the electronic and spectroscopic properties of novel derivatives.

Molecular Docking and Dynamics Simulations: If the target application is in medicinal chemistry, molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of designed derivatives with specific biological targets. nih.gov This can help prioritize the synthesis of the most promising candidates.

QSAR and Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed based on experimental data from a library of derivatives. These models can then be used to predict the activity of virtual compounds, further accelerating the discovery process.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more efficient and sustainable chemical processes and the discovery of novel functional molecules.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine?

The compound can be synthesized via multistep reactions involving imidazo[4,5-b]pyridine precursors. Key steps include:

  • Condensation reactions : React pyridine-2,3-diamine derivatives with aldehydes or ketones in the presence of CAN/H₂O₂ to form the imidazo[4,5-b]pyridine core .
  • Chloromethylation : Introduce the chloromethyl group using chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled conditions to avoid overhalogenation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity yields (>95%) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • UV/Vis Spectroscopy : Confirm λmax at ~244–286 nm, typical for imidazopyridines with conjugated π-systems .
  • ¹H/¹³C NMR : Identify key signals:
    • Chloromethyl protons: δ 4.5–5.0 ppm (singlet, -CH₂Cl).
    • Ethyl group: δ 1.2–1.4 ppm (triplet, -CH₂CH₃) and δ 2.8–3.0 ppm (quartet, -CH₂-) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 196.06 (C₈H₁₀ClN₃⁺) .

Q. What are the stability and storage guidelines for this compound?

  • Stability : Stable for ≥4 years at -20°C in inert gas (argon) to prevent hydrolysis of the chloromethyl group .
  • Handling : Use glove boxes or fume hoods; avoid exposure to moisture, strong bases, or nucleophiles that may displace chloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in isoform selectivity data for this compound’s inhibition of nitric oxide synthases (NOS)?

  • Experimental Design :
    • Enzyme Assays : Compare IC₅₀ values for iNOS, eNOS, and nNOS using purified isoforms (e.g., human iNOS IC₅₀ ≈ 86 nM vs. eNOS IC₅₀ > 100 μM) .
    • Cellular Models : Account for intracellular L-arginine levels (0.1–1 mM), which compete with inhibitors, leading to higher apparent IC₅₀ in cell-based assays .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., BYK191023 affinity for iNOS: Kd = 450 nM vs. nNOS Kd = 30 μM) .

Q. What computational methods support the analysis of this compound’s interaction with iNOS?

  • Docking Studies : Use AutoDock Vina to model binding to the iNOS catalytic site, focusing on competitive inhibition with L-arginine .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electron density maps and reactive sites (e.g., chloromethyl group’s electrophilicity) .

Q. How does the compound exhibit irreversible inhibition of iNOS under specific conditions?

  • NADPH Dependency : Preincubate with NADPH to induce time-dependent inactivation (t₁/₂ ≈ 15 min at 37°C), confirmed by heme loss via UV-Vis (Soret band at 394 nm diminishes) .
  • Irreversibility Tests : Dialyze inhibitor-enzyme complexes; irreversible binding retains >80% inhibition post-dialysis .

Methodological Challenges and Solutions

Q. How to address low yields in chloromethylation reactions?

  • Optimization :
    • Use anhydrous solvents (e.g., DCM) and slow reagent addition to minimize side reactions.
    • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:3) .
  • Alternative Routes : Synthesize imidazo[4,5-c]pyridine precursors with pre-functionalized chloromethyl groups via Suzuki-Miyaura coupling .

Q. What strategies mitigate toxicity in cellular assays?

  • Dose-Response Curves : Confirm no cytotoxicity up to 100 μM in RAW 264.7 macrophages (MTT assay) .
  • Selectivity Profiling : Test off-target effects on cytochrome P450 enzymes (e.g., CYP3A4 inhibition <10% at 10 μM) .

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Feasible Synthetic Routes

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2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine
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2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.